molecular formula C16H14Br2O2 B589169 4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene CAS No. 1206614-02-9

4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene

Cat. No.: B589169
CAS No.: 1206614-02-9
M. Wt: 398.094
InChI Key: NGRGMJYIIIXITQ-UHFFFAOYSA-N
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Description

4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene is an organic compound characterized by the presence of a dibromoethenyl group attached to a benzene ring, which also contains methoxy and benzyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene typically involves the reaction of 1-methoxy-2-benzyloxybenzene with tetrabromomethane in the presence of a base such as triisopropyl phosphite. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atoms, while addition reactions may result in the formation of saturated compounds.

Scientific Research Applications

4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms and the double bond in the vinyl group play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene is unique due to the combination of its dibromoethenyl, methoxy, and benzyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-(2,2-dibromoethenyl)-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2O2/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRGMJYIIIXITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(Br)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747596
Record name 2-(Benzyloxy)-4-(2,2-dibromoethenyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206614-02-9
Record name 2-(Benzyloxy)-4-(2,2-dibromoethenyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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